molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No. B1342482
M. Wt: 288.3 g/mol
InChI Key: COOGNCBKKSOCQS-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of benzene fused to an imidazole ring. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves cyclization reactions starting from o-phenylenediamine precursors. For example, the synthesis of "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole" involves cyclization, N-alkylation, hydrolyzation, and chlorination steps . Although the exact synthesis of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is not detailed in the provided papers, similar synthetic strategies may be employed, such as the one-pot nitro reductive cyclization method used for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde" was determined using X-ray diffraction, revealing intermolecular interactions such as C-H…N, C-H…O, and C-H…F . Similar techniques would be applicable to determine the structure of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole".

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions. For example, the new fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series underwent thermal rearrangement to form new compounds . The presence of a fluorine atom in "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be studied using computational methods such as DFT, as well as experimental techniques. For instance, vibrational spectra and assignments for "2-(4-methoxyphenyl)-1H-benzo[d]imidazole" were investigated using ab initio calculations and compared with experimental IR spectra . Similarly, the physical and chemical properties of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could be analyzed to understand its stability, electronic structure, and potential biological activity.

Case Studies

Several of the provided papers discuss the biological activity of benzo[d]imidazole derivatives. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were examined for their antiproliferative effects against breast cancer cell lines, with some compounds showing greater activity than cisplatin . Additionally, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was identified as a potent and safe antianxiety agent . These studies suggest that "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could also have potential therapeutic applications, which would warrant further investigation.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has identified derivatives of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with notable antibacterial activities. A study by Darekar et al. (2020) synthesized novel derivatives and tested them for antibacterial activity, finding moderate activity against both gram-positive and gram-negative bacterial strains (Darekar, N., Karale, B., Akolkar, H., & Burungale, A. S., 2020). Similarly, compounds containing the 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole moiety synthesized for antimicrobial and antituberculosis properties showed promising results against various bacterial strains, including Mycobacterium tuberculosis (Jadhav, G., Shaikh, M., Kale, R., Shiradkar, M., & Gill, C., 2009).

Fluorescence Studies and Sensor Applications

The fluorescence properties of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have been extensively studied, demonstrating its potential in sensor applications. Karunakaran et al. (2013) investigated the energy transfer from the compound to Al2O3 nanocrystals, deducing the distance and energy transfer dynamics, which could be significant in developing fluorescence-based sensors (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013). Additionally, the interaction of this compound with TiO2 nanoparticles has been studied, revealing its potential in enhancing fluorescence through specific nanoparticle interactions (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013).

Anticancer Activity

Compounds derived from 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have shown potential anticancer activities. Karthikeyan et al. (2017) synthesized derivatives and evaluated them against breast cancer cell lines, with some showing greater antiproliferative effects than cisplatin, suggesting their usefulness in developing cancer therapeutics (Karthikeyan, C., Solomon, V., Lee, H., & Trivedi, P., 2017).

Electroluminescence and Material Science

The electroluminescent properties of benzimidazole derivatives have been explored for potential applications in light-emitting devices. Xu et al. (2010) synthesized small molecular Ir(3+) complexes with phenyl benzimidazole, demonstrating significant electroluminescent performance and highlighting the role of peripheral groups in enhancing device efficiency (Xu, H.-J., Yu, D.-H., Liu, L., Yan, P., Jia, L., Li, G., Yue, Z., 2010).

Safety And Hazards

The safety data sheet for imidazole suggests that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole and its derivatives are being actively researched for their potential in drug discovery. They are considered to have enormous medicinal value, and the research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

2-(2-fluorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGNCBKKSOCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609975
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

CAS RN

863422-98-4
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-phenyl-1,2-phenylenediamine (3.68 g, 20 mmol) and 40 ml of dichloromethane were charged in a 250 ml round bottle, 5 ml of triethylamine was then added, and the mixture was cooled to 0° C. 2-Fluoro-benzoyl chloride (3.16 g, 20 mmol) was dissolved in 40 ml of dichloromethane and then slowly added to the 250 ml round bottle. The reaction was conducted under a nitrogen atmosphere for 6 hours. After the reaction was complete, ether was added to form precipitation. The solid product was collected by filtration, washed with ether several times, and heated under reduced pressure to form 2-(2-fluoro-phenyl)-1-phenyl-1H-benzoimidazole (yield=4.32 g, 75%).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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